molecular formula C6H14Cl2Si B097454 4-Chlorobutyldimethylchlorosilane CAS No. 18145-84-1

4-Chlorobutyldimethylchlorosilane

Cat. No. B097454
CAS RN: 18145-84-1
M. Wt: 185.16 g/mol
InChI Key: USVYPBFYHSUIJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (chloromethyl)silanes, which are structurally related to 4-Chlorobutyldimethylchlorosilane, involves the reaction of chlorosilanes with (chloromethyl)lithium generated in situ from bromochloromethane and n-butyllithium. This method is applicable to a wide variety of chlorosilanes and is particularly useful for silanes with reactive bonds such as Si-Si, Si-H, Si-vinyl, and Si-allyl, generally yielding high-quality (chloromethyl)silanes .

Molecular Structure Analysis

While the molecular structure of 4-Chlorobutyldimethylchlorosilane is not explicitly described in the provided papers, it can be inferred that the compound would have a chlorobutyl group attached to a dimethylchlorosilane moiety. This structure would be expected to exhibit characteristics typical of chlorosilanes, such as reactivity with nucleophiles and the potential for further functionalization.

Chemical Reactions Analysis

The chemical reactions of chlorosilanes, as mentioned in the first paper, can be extended to chloromethylation of other group 14 element halides, including germanium, tin, and lead halides. This suggests that 4-Chlorobutyldimethylchlorosilane could also undergo similar reactions, potentially leading to the formation of various organometallic compounds .

Physical and Chemical Properties Analysis

Scientific Research Applications

1. Synthesis and Characterization of Organosilane Compounds

4-Chlorobutyldimethylchlorosilane has been utilized in the synthesis and characterization of various organosilane compounds. For instance, it was used in the synthesis of trinuclear ferrocenyl based organosilane compounds, demonstrating its role in creating complex molecular structures with specific electrochemical properties (Teimuri‐Mofrad, Safa, & Rahimpour, 2014).

2. Modifying Adsorption Properties of Materials

The modification of diatomite's adsorption properties using organosilanes, including trimethylchlorosilane, highlights another application. This modification significantly improves the material's methane adsorption capacity, indicating potential uses in gas storage and environmental applications (Mu et al., 2018).

3. Molecular Structure and Reaction Studies

Studies on molecular structures and reactions involving chlorosilanes provide insights into the behavior and applications of these compounds. Research includes the examination of bond-coupled electron transfer processes in disilanes and the analysis of molecular structure and conformation in gaseous vinyldimethylchlorosilane (Al‐Kaysi & Goodman, 2005), (Shen, 1983).

4. Applications in Polymer Science

Chlorosilanes, including 4-Chlorobutyldimethylchlorosilane, are integral in polymer science for synthesizing specific types of polymers with unique properties. For instance, they have been used in the synthesis of amine-terminal polystyrenes, showcasing their role in developing functional polymers (Cernohous, Macosko, & Hoye, 1998).

5. Surface Modification for Enhanced Properties

Research has demonstrated the use of chlorosilanes in modifying the surfaces of various materials, such as ceramic membranes, to enhance their properties for specific applications. This includes making membranes hydrophobic for use in membrane distillation, indicating its potential in water treatment technologies (Hendren, Brant, & Wiesner, 2009).

properties

IUPAC Name

chloro-(4-chlorobutyl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14Cl2Si/c1-9(2,8)6-4-3-5-7/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVYPBFYHSUIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373901
Record name Chloro(4-chlorobutyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobutyldimethylchlorosilane

CAS RN

18145-84-1
Record name Chloro(4-chlorobutyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
Y Ma, J Zheng, EF Amond, CM Stafford… - …, 2013 - ACS Publications
… Due to the hydrophobicity of 4-chlorobutyldimethylchlorosilane, we can monitor deposition … 4-Chlorobutyldimethylchlorosilane was used as the solute and toluene as the dilute solvent. …
Number of citations: 43 pubs.acs.org
H Tian, LC Brody, D Mao, JP Landers - Analytical chemistry, 2000 - ACS Publications
The efficacy of capillary electrophoresis for detecting DNA mutations via heteroduplex analysis (HDA) is dependent upon both the effective passivition of the capillary surface and the …
Number of citations: 45 pubs.acs.org
LAS Callahan, Y Ma, CM Stafford, ML Becker - Biomaterials science, 2013 - pubs.rsc.org
… (b) 4-chlorobutyldimethylchlorosilane was used as chemical source and may be deposited … (b) 4-chlorobutyldimethylchlorosilane was used as chemical source and may be deposited …
Number of citations: 17 pubs.rsc.org
TR Floyd, SE Cicero, SD Fazio, TV Raglione… - Analytical …, 1986 - Elsevier
Hydrophobic anion exchangers were formed by cobonding both ionic and hydrophobic ligands to silica gel. These phases were used to separate single-stranded oligonucleotides and …
Number of citations: 36 www.sciencedirect.com
MWJ van der Wielen, EPI Baars, M Giesbers… - Langmuir, 2000 - ACS Publications
… 6 H 5 (CH 2 ) 2 Si(CH 3 ) 2 Cl], 4-chlorobutyldimethylchlorosilane [ClC 4 H 8 Si(CH 3 ) 2 Cl], and 10-… A 4-chlorobutyldimethylchlorosilane will thus be called a chloride surface (−X = −Cl). …
Number of citations: 12 pubs.acs.org
Y Ma, GM Policastro, Q Li, J Zheng, R Jacquet… - …, 2016 - ACS Publications
… 42A) for 20 min to generate a clean oxide layer on substrate surfaces, followed by the deposition of 4-chlorobutyldimethylchlorosilane in the [X] direction using a “vacuum away” …
Number of citations: 25 pubs.acs.org
JL Speier, CA Roth, JW Ryan - The Journal of Organic Chemistry, 1971 - ACS Publications
The syntheses and chemical properties of some 54 compounds are described, allhaving structural units including== SiCCCN= with either methyl, phenyl, siloxy, alkoxy, or amino groups …
Number of citations: 66 pubs.acs.org
CMM Motta - 2016 - rave.ohiolink.edu
… 4chlorobutyldimethylchlorosilane was deposited on glass surface using a “vacuum away” … where it was assumed that 4-chlorobutyldimethylchlorosilane was successfully grafted …
Number of citations: 2 rave.ohiolink.edu
Q Li - 2015 - rave.ohiolink.edu
… 4-Chlorobutyldimethylchlorosilane and n-octyldimethylchlorosilane were purchased from Gelest (Morrisville, PA). Toluene (99.5%), methanol (99.8%), 3-butyln-1-ol (97%), copper(II) …
Number of citations: 0 rave.ohiolink.edu
MY Sen - 2005 - rave.ohiolink.edu
… The procedure consisted of termination of living polystyrene anions with an excess (2 equiv) of 4-chlorobutyldimethylchlorosilane, substitution of the pendant alkyl chloride by azide and …
Number of citations: 3 rave.ohiolink.edu

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